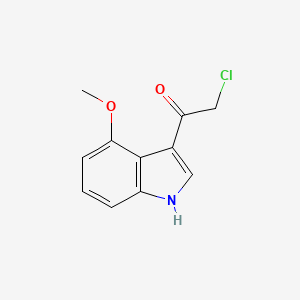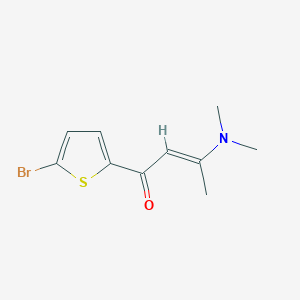
1-(5-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
説明
1-(5-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, commonly known as 5-Bromo-DMAB, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. 5-Bromo-DMAB is an important chemical intermediate for the synthesis of various compounds, including pharmaceuticals, biocides, and other compounds of interest. It is also used as a starting material for the synthesis of derivatives of 5-bromo-2-thiophene, which have been found to have numerous potential applications in biology and medicine.
科学的研究の応用
Crystallographic and Structural Analysis
The compound 1-(5-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one and its derivatives have been studied for their structural properties using crystallographic analysis. Geiger et al. (2014) investigated a similar compound, highlighting its rotational disorder and intramolecular interactions in the crystal structure (Geiger, Donohoe, & Geiger, 2014). Additionally, Tamer, Avcı, and Atalay (2014) conducted a comprehensive study on the electronic and nonlinear optical (NLO) properties of a similar bromothiophene-based compound (Tamer, Avcı, & Atalay, 2014).
Synthesis and Biochemical Analysis
In biochemical research, brominated thienyl chalcones, closely related to the compound , have been synthesized and tested for their inhibitory activity toward human monoamine oxidase (hMAO). Mathew et al. (2016) found that these compounds exhibit significant inhibitory activity, indicating potential biomedical applications (Mathew et al., 2016).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer activities of bromothiophene-based compounds have been a significant area of study. M et al. (2022) synthesized a Schiff base using 5-bromothiophene-2-carboxaldehyde, which showed effective cytotoxic activity against certain cell lines (M et al., 2022). Similarly, Christuraj et al. (2017) explored the antimicrobial activities of various substituted bromothiophene derivatives, finding significant biological activity (Christuraj et al., 2017).
Nonlinear Optical Properties
The NLO properties of bromothiophene derivatives have been investigated, with Jayarama, Upadhyaya, and Bhat (2014) reporting the synthesis and characterization of a chalcone derivative, which demonstrated significant NLO potential (Jayarama, Upadhyaya, & Bhat, 2014).
Quantum Chemistry and Molecular Docking
The bromo based thiophen chalcone derivatives have been extensively studied using quantum chemistry and molecular docking methods. Ramesh et al. (2020) investigated the electronic structure and binding characteristics of similar compounds, providing insights into their chemical properties and potential biological interactions (Ramesh et al., 2020).
特性
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKMBZKBIHKTBL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(S1)Br)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(S1)Br)/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethanamine](/img/structure/B3038301.png)
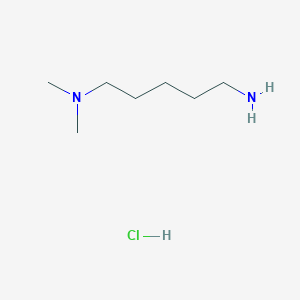
![4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B3038306.png)
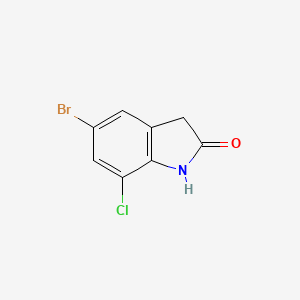
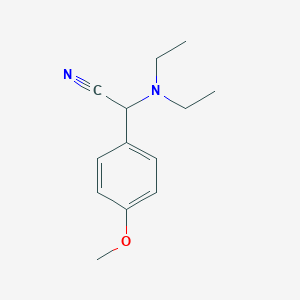


![(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one](/img/structure/B3038311.png)
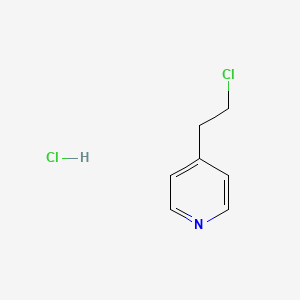
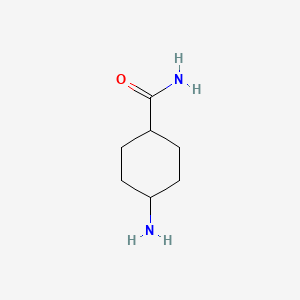

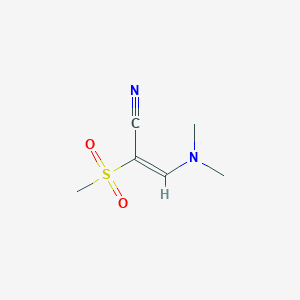
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)
